molecular formula C16H16N6O B5816324 3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

Cat. No.: B5816324
M. Wt: 308.34 g/mol
InChI Key: GVTJHAYOMLLZAB-VCHYOVAHSA-N
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Description

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine typically involves the reaction of 4-phenylmethoxybenzaldehyde with 3,4-diamino-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antimalarial, and anticancer agent. It has been studied for its ability to inhibit the growth of various cancer cell lines and pathogens.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: It is used as a probe to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is unique due to its specific structural features, such as the presence of the triazole ring and the phenylmethoxy group. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications. Compared to similar compounds, it may exhibit different pharmacological properties and mechanisms of action, making it a versatile tool in medicinal chemistry and chemical biology.

Properties

IUPAC Name

3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c17-22-12-19-21-16(22)20-18-10-13-6-8-15(9-7-13)23-11-14-4-2-1-3-5-14/h1-10,12H,11,17H2,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTJHAYOMLLZAB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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